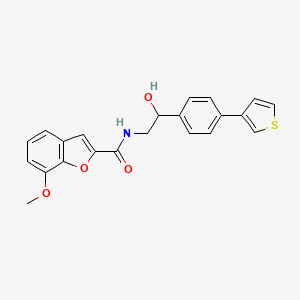

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-26-19-4-2-3-16-11-20(27-21(16)19)22(25)23-12-18(24)15-7-5-14(6-8-15)17-9-10-28-13-17/h2-11,13,18,24H,12H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNSFNCDAGSEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a thiophene ring, and a carboxamide functional group. The presence of these groups suggests potential interactions with various biological targets.

Chemical Formula

- Molecular Formula : C₁₈H₁₉N₃O₃S

- Molecular Weight : 353.42 g/mol

Research indicates that this compound may exhibit multiple mechanisms of action, which can be categorized as follows:

- Antioxidant Activity : The methoxy group on the benzofuran structure may contribute to its ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacterial strains.

- Anti-inflammatory Effects : The hydroxyl group could play a role in modulating inflammatory pathways.

Antimicrobial Activity

A study conducted on various derivatives of benzofuran compounds found that similar structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, the structural similarities suggest potential efficacy.

Antioxidant Capacity

Research has shown that compounds with similar functional groups can demonstrate notable antioxidant activity. For instance, studies have reported that benzofuran derivatives can effectively inhibit lipid peroxidation and reduce oxidative stress markers in biological systems.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of the compound against common pathogens.

- Methodology : Disc diffusion method was employed against strains such as E. coli and Staphylococcus aureus.

- Findings : The compound showed zones of inhibition comparable to standard antibiotics, indicating significant antimicrobial potential.

-

In Vivo Anti-inflammatory Study

- Objective : To assess the anti-inflammatory effects using a carrageenan-induced paw edema model in rats.

- Results : The administration of the compound resulted in a marked reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Antioxidant | Reduction in oxidative stress markers | |

| Anti-inflammatory | Decrease in edema in animal models |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Key Activity |

|---|---|---|

| This compound | 353.42 | Antimicrobial, Antioxidant |

| 4-phenyl-4,5-dihydrooxazole derivatives | 250.29 | Antifungal |

| Benzofuran derivatives | Varies | Antioxidant |

Q & A

Basic: What are the common synthetic routes for N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide, and what are the critical steps?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Benzofuran Core Formation : A [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in benzofuran-derived natural product synthesis .

- Amide Coupling : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to link the benzofuran-2-carboxylic acid moiety to the hydroxyethyl-thiophenylphenylethylamine sidechain .

- Protection/Deprotection : Critical use of protecting groups (e.g., benzyl or tert-butoxycarbonyl) to prevent side reactions during hydroxyl or amine functional group activation .

Key Purification Steps : Column chromatography (e.g., silica gel) and recrystallization to isolate intermediates and final products with >95% purity .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify proton environments and carbon frameworks, particularly for distinguishing methoxy, benzofuran, and thiophene substituents .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and quantify impurities (e.g., monobenzyl analogues or unreacted intermediates) using relative retention times and peak area ratios .

Advanced: How can density functional theory (DFT) be applied to study the electronic properties of this compound?

Answer:

- Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to model the ground-state structure .

- Electron Density Analysis : Calculate local kinetic energy density and Laplacian of the density matrix to predict reactivity sites (e.g., nucleophilic thiophene or electrophilic benzofuran regions) .

- HOMO-LUMO Gap : Evaluate electronic transitions and correlate with UV-Vis spectroscopic data to validate computational models .

Advanced: What experimental strategies can address low yields in the final amide coupling step?

Answer:

- Catalyst Screening : Test alternative coupling agents (e.g., HATU, DCC) or co-catalysts (e.g., HOAt) to improve activation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility, while low temperatures (−20°C to 0°C) minimize side reactions .

- Design of Experiments (DoE) : Use factorial designs to screen variables (molar ratios, reaction time) and identify optimal conditions .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

Answer:

- Solvent Effects in Modeling : Incorporate solvent correction models (e.g., PCM in DFT) to align calculated NMR chemical shifts with experimental data .

- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for flexible substituents (e.g., hydroxyethyl chain) that may adopt multiple conformations in solution .

- Hybrid QM/MM Approaches : Combine quantum mechanics for the core structure and molecular mechanics for the solvent environment to improve accuracy .

Intermediate: What is the role of protecting groups in synthesizing benzofuran-based carboxamides?

Answer:

- Hydroxyl Protection : Benzyl or methoxy groups prevent undesired oxidation or nucleophilic attack during coupling reactions .

- Amine Protection : tert-Butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups stabilize primary amines, enabling selective deprotection post-coupling .

- Deprotection Conditions : Catalytic hydrogenation (Pd/C, H) for benzyl groups or acidic hydrolysis (TFA) for Boc groups .

Advanced: How to design binding studies to investigate this compound’s interaction with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure real-time binding affinity () .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Molecular Docking : Use software (e.g., AutoDock) with DFT-optimized geometries to predict binding modes and guide mutagenesis studies .

Advanced: What strategies mitigate impurities from residual starting materials in scaled-up synthesis?

Answer:

- In-Process Analytics : Monitor reaction progression via TLC or inline HPLC to terminate reactions at optimal conversion .

- Crystallization-Driven Purification : Exploit solubility differences between the product and impurities in mixed solvents (e.g., ethyl acetate/hexane) .

- Continuous Flow Chemistry : Minimize side products through precise temperature and residence time control in tubular reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.